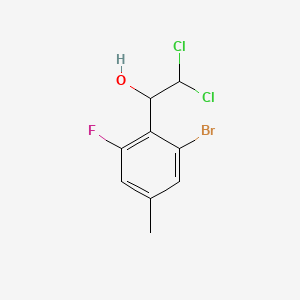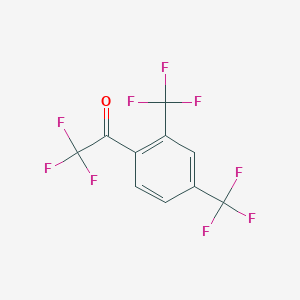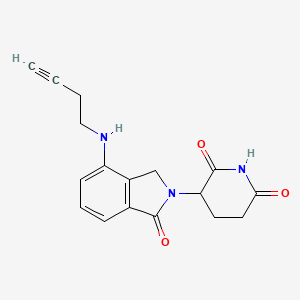
1-(2-Bromo-6-fluoro-4-methylphenyl)-2,2-dichloroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-6-fluoro-4-methylphenyl)-2,2-dichloroethanol is an organic compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and an ethanol moiety
Méthodes De Préparation
The synthesis of 1-(2-Bromo-6-fluoro-4-methylphenyl)-2,2-dichloroethanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-6-fluoro-4-methylphenyl and dichloroethanol as the primary reactants.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.
Industrial Production: On an industrial scale, the production process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
1-(2-Bromo-6-fluoro-4-methylphenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include a variety of functionalized derivatives.
Applications De Recherche Scientifique
1-(2-Bromo-6-fluoro-4-methylphenyl)-2,2-dichloroethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-6-fluoro-4-methylphenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: These interactions can affect various biochemical pathways, leading to changes in cellular function and behavior.
Comparaison Avec Des Composés Similaires
1-(2-Bromo-6-fluoro-4-methylphenyl)-2,2-dichloroethanol can be compared with other similar compounds:
Propriétés
Formule moléculaire |
C9H8BrCl2FO |
|---|---|
Poids moléculaire |
301.96 g/mol |
Nom IUPAC |
1-(2-bromo-6-fluoro-4-methylphenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C9H8BrCl2FO/c1-4-2-5(10)7(6(13)3-4)8(14)9(11)12/h2-3,8-9,14H,1H3 |
Clé InChI |
UBWZORZLVYEYSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)C(C(Cl)Cl)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B14775953.png)








